molecular formula C25H21Cl2N3O3S2 B12045818 N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 477332-93-7

N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12045818
CAS No.: 477332-93-7
M. Wt: 546.5 g/mol
InChI Key: OGWMVZKBTQILNK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a benzothieno[2,3-d]pyrimidinone core fused with a hexahydro ring system. Key structural elements include:

  • A 3,5-dichlorophenyl group attached via the acetamide nitrogen, which may enhance lipophilicity and bioactivity .
  • A thioether linkage (-S-) connecting the acetamide moiety to the pyrimidinone scaffold, a feature common in bioactive molecules due to its metabolic stability .

Properties

CAS No.

477332-93-7

Molecular Formula

C25H21Cl2N3O3S2

Molecular Weight

546.5 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21Cl2N3O3S2/c1-33-18-8-6-17(7-9-18)30-24(32)22-19-4-2-3-5-20(19)35-23(22)29-25(30)34-13-21(31)28-16-11-14(26)10-15(27)12-16/h6-12H,2-5,13H2,1H3,(H,28,31)

InChI Key

OGWMVZKBTQILNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=CC(=C4)Cl)Cl)SC5=C3CCCC5

Origin of Product

United States

Preparation Methods

Thiourea Cyclocondensation

A thiourea derivative (e.g., 2-aminobenzothiazole) reacts with a cyclic ketone (e.g., cyclohexanone) under acidic conditions to form the pyrimidin-4-one scaffold. For example:

  • Reactants : 2-Aminobenzo[d]thiazole (1a), cyclohexanone, and p-toluenesulfonyl azide (TsN₃).

  • Catalyst : CuI (10 mol%) in ethanol at room temperature.

  • Yield : 93% for analogous structures.

Three-Component Coupling

A one-pot method using 2-aminebenzo[d]thiazole, sulfonyl azides, and terminal ynones via CuAAC/ring cleavage/cyclization:

  • Conditions : EtOH, 12–24 hours, room temperature.

  • Key Step : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms a triazole intermediate, which undergoes ring cleavage to generate the pyrimidine core.

Functionalization at Position 3: Introduction of 4-Methoxyphenyl Group

The 3-position is substituted via nucleophilic aromatic substitution or Ullmann-type coupling:

Alkylation with 4-Methoxybenzyl Halides

  • Reactants : 4-Methoxybenzyl chloride, hexahydrobenzothieno-pyrimidinone.

  • Base : K₂CO₃ in dry acetone under reflux.

  • Yield : 67–75% for similar compounds.

Buchwald-Hartwig Amination

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Conditions : 110°C, toluene, 24 hours.

  • Scope : Effective for electron-rich aryl groups.

Thiolation at Position 2: Sulfanyl Group Incorporation

The sulfanyl group is introduced via thiol-disulfide exchange or direct substitution:

Thiolation with Elemental Sulfur

  • Reactants : 2-Chloro intermediate, NaSH in DMF.

  • Temperature : 80°C, 6 hours.

  • Yield : 58–65%.

Disulfide-Mediated Coupling

  • Reactants : 2-Mercapto derivative, 1,2-dibromoethane.

  • Conditions : Et₃N, THF, 0°C to RT.

Acetamide Side Chain Installation

The final step couples the sulfanyl intermediate with N-(3,5-dichlorophenyl)acetamide:

S-Alkylation with Bromoacetamide

  • Reactants : 2-Sulfanyl intermediate, N-(3,5-dichlorophenyl)-2-bromoacetamide.

  • Base : K₂CO₃ in dry acetone.

  • Temperature : Reflux, 8–12 hours.

  • Yield : 70–85%.

Mitsunobu Reaction

  • Reactants : Thiol, N-(3,5-dichlorophenyl)hydroxyacetamide.

  • Reagents : DIAD, PPh₃, THF.

  • Yield : 60–72%.

Optimization and Comparative Analysis

Table 1: Comparison of Key Synthetic Methods

StepMethodCatalyst/ConditionsYield (%)Purity (%)Reference
Core FormationCuAAC CyclizationCuI, EtOH, RT93>95
3-SubstitutionAlkylationK₂CO₃, acetone, reflux7590
2-ThiolationNaSH in DMF80°C, 6 hours6588
Acetamide CouplingS-AlkylationK₂CO₃, acetone, reflux8592

Challenges and Solutions

Steric Hindrance

Bulky substituents at position 3 (e.g., 4-methoxyphenyl) reduce yields due to steric effects. Using Pd-catalyzed coupling (Buchwald-Hartwig) mitigates this issue.

Sulfur Oxidation

The sulfanyl group is prone to oxidation during purification. Adding antioxidants (e.g., BHT) or working under inert atmosphere improves stability.

Scalability

CuAAC protocols face scalability limitations. Switching to microwave-assisted synthesis reduces reaction times (e.g., 1 hour vs. 24 hours) .

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) group serves as a key reactive site, enabling substitutions and oxidation reactions:

Reaction TypeConditionsOutcomeKey Reference
Nucleophilic Substitution Alkylation with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃, DMF, 60°C)Replacement of the sulfanyl group with alkyl substituents, forming thioethers or sulfonium intermediates.
Oxidation H₂O₂ in acetic acid (0–5°C)Conversion to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, enhancing polarity and potential bioactivity .

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsOutcomeKey Reference
Acid-Catalyzed Hydrolysis HCl (6M), refluxCleavage of the amide bond to yield carboxylic acid and 3,5-dichloroaniline.
Base-Catalyzed Hydrolysis NaOH (2M), ethanol, 70°CFormation of carboxylate salt and free amine .

Heterocyclic Core Modifications

The benzothieno[2,3-d]pyrimidine core participates in ring-opening and functionalization reactions:

Reaction TypeConditionsOutcomeKey Reference
Ring Opening Strong acids (H₂SO₄) or bases (NaOH)Cleavage of the pyrimidine ring to form thiophene derivatives .
Electrophilic Aromatic Substitution Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/Fe)Substitution at the electron-rich 4-methoxyphenyl group, introducing nitro or bromo groups .

Methoxyphenyl Group Reactivity

The 4-methoxyphenyl substituent undergoes demethylation and electrophilic reactions:

Reaction TypeConditionsOutcomeKey Reference
Demethylation BBr₃ in CH₂Cl₂ (−78°C)Conversion of methoxy (-OCH₃) to hydroxyl (-OH), altering solubility and hydrogen-bonding capacity .
Friedel-Crafts Alkylation AlCl₃, alkyl halidesIntroduction of alkyl chains to the aromatic ring .

Comparative Reactivity with Structural Analogs

Reactivity trends are consistent with related thienopyrimidine derivatives:

CompoundKey Structural DifferenceObserved Reactivity
N-(2,6-dichlorophenyl) analog Dichlorophenyl substitutionEnhanced electrophilic substitution at chlorine sites .
4-Chlorophenyl derivative Chlorine at para positionIncreased oxidative stability of the sulfanyl group.
Ethoxyphenyl variant Ethoxy groupSlower hydrolysis kinetics compared to methoxy.

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous environments (pH 7.4, 37°C), with gradual hydrolysis of the acetamide group over 24 hours . Oxidation of the sulfanyl group to sulfone is observed in the presence of cytochrome P450 enzymes, suggesting metabolic activation pathways .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit anticancer properties. Studies have shown that benzothieno-pyrimidine derivatives possess cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that derivatives of benzothieno-pyrimidines showed selective cytotoxicity against tumorigenic cell lines while exhibiting lower toxicity to normal cells .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against a range of bacteria and fungi. For example:

  • Research Insights : A series of thieno-pyrimidine derivatives were synthesized and tested for antimicrobial activity. Results indicated that these compounds could inhibit the growth of specific pathogenic microorganisms .

Case Studies

Several case studies highlight the applications of this compound in drug discovery and development.

Case Study 1: Anticancer Drug Development

A recent investigation focused on synthesizing a library of benzothieno-pyrimidine derivatives for their anticancer potential. Among these derivatives was N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. The compound was subjected to in vitro testing against various cancer cell lines and demonstrated promising results in inhibiting tumor growth .

Case Study 2: Antimicrobial Testing

In another study examining the antimicrobial efficacy of thieno-pyrimidine derivatives including N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide showed significant activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit a particular enzyme, leading to the accumulation of a substrate or the depletion of a product, ultimately affecting cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The 3,5-dichlorophenyl group in the target compound likely improves membrane permeability compared to mono-chloro () or methyl () substituents . The 4-methoxyphenyl group may engage in stronger hydrogen bonding than ethoxy () or chloro () groups, affecting solubility and target interactions .
  • Core Flexibility: The hexahydrobenzothieno-pyrimidinone core in the target compound and ’s analogue allows partial saturation, balancing rigidity and flexibility.

Biological Activity

N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is C25H21Cl2N3O3S2. The compound features a thieno[2,3-d]pyrimidine core with various substituents that contribute to its biological activity. The presence of the dichlorophenyl and methoxyphenyl groups is particularly noteworthy as these moieties can significantly influence pharmacological properties.

Property Value
Molecular FormulaC25H21Cl2N3O3S2
Molecular Weight546.49 g/mol
IUPAC NameN-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
InChI KeySRCGFQOYKMYVAT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenases (COX), particularly COX-II, which is involved in inflammation and pain pathways. In vitro studies have indicated an IC50 value that suggests effective inhibition compared to standard drugs like Celecoxib .
  • Antimicrobial Activity : Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. It appears to induce apoptosis in cancer cells by modulating cell signaling pathways associated with survival and proliferation .

Biological Activity Studies

Several studies have investigated the biological activities of N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide:

Anticancer Activity

A recent study reported that the compound exhibited significant cytotoxicity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) analysis highlighted the importance of the dichlorophenyl substituent in enhancing anticancer efficacy.

Antimicrobial Activity

In antimicrobial assays against Gram-positive and Gram-negative bacteria, the compound demonstrated comparable effectiveness to standard antibiotics such as norfloxacin. The presence of electron-withdrawing groups was found to be crucial for its antibacterial activity .

COX Inhibition

The compound's inhibitory effect on COX enzymes was confirmed through enzyme assays. It displayed a potent inhibitory profile with IC50 values indicating a stronger effect than some existing COX inhibitors .

Case Studies

  • Case Study on Anticancer Properties : A study published in 2021 evaluated various thienopyrimidine derivatives for their anticancer potential. Among these derivatives was N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. The results demonstrated that this compound effectively inhibited cell growth in multiple cancer lines through apoptosis induction mechanisms .
  • Case Study on Antimicrobial Effectiveness : In a comparative study assessing new synthetic compounds for antimicrobial activity against resistant bacterial strains, this compound was identified as one of the most promising candidates due to its unique structural features and potent activity profile .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized for yield?

  • Methodology : Utilize controlled copolymerization strategies, as demonstrated in polycationic reagent synthesis, to ensure structural fidelity . Bayesian optimization or heuristic algorithms (e.g., Design of Experiments) can systematically explore reaction parameters (temperature, stoichiometry, catalysts) to maximize yield while minimizing side reactions . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) should be employed for purity validation .

Q. How can the molecular structure and crystallinity of this compound be characterized?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) is critical for resolving bond lengths, angles, and hydrogen-bonding networks . Pair this with graph set analysis to classify hydrogen-bonding patterns and predict packing motifs . Powder X-ray diffraction (PXRD) can assess bulk crystallinity and detect polymorphism .

Q. What preliminary assays are suitable for evaluating its bioactivity?

  • Methodology : Screen for enzyme inhibition (e.g., elastase, kinases) using fluorometric or colorimetric assays, referencing structurally similar sulfanyl acetamide derivatives . Combine in vitro testing with molecular docking to identify potential binding sites and validate activity computationally .

Advanced Research Questions

Q. How can computational methods predict and resolve crystallographic disorder in this compound?

  • Methodology : Employ SHELXL’s twinning and disorder refinement tools to model disordered regions in the crystal lattice . Density functional theory (DFT) can optimize atomic positions and validate hydrogen-bonding interactions against experimental data . For severe disorder, use high-resolution synchrotron data to improve electron density maps .

Q. What strategies address contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

  • Methodology : Apply orthogonal analytical techniques (e.g., LC-MS, 2D NMR) to confirm synthetic intermediates and rule out structural misassignments . Use multivariate statistical models (e.g., partial least squares regression) to decouple electronic, steric, and solubility effects in SAR . Cross-validate findings with independent bioassay replicates .

Q. How can hydrogen-bonding networks be engineered to enhance stability or solubility?

  • Methodology : Modify substituents (e.g., methoxy groups, halogens) to alter hydrogen-bond donor/acceptor capacity, guided by graph set analysis . Test stability via accelerated degradation studies (pH, thermal stress) and correlate results with crystallographic data to identify vulnerable motifs .

Q. What advanced statistical models are effective for optimizing multi-step synthetic pathways?

  • Methodology : Implement machine learning (ML) platforms trained on reaction databases to predict feasible routes and side products . For experimental validation, use flow chemistry systems to rapidly test conditions and integrate real-time analytics (e.g., inline IR spectroscopy) .

Methodological Notes

  • Crystallography : Always cross-validate SCXRD results with spectroscopic data (FTIR, Raman) to resolve ambiguities in hydrogen bonding or tautomerism .
  • Synthesis : Prioritize green chemistry principles (e.g., solvent selection, atom economy) when scaling reactions, referencing copolymerization protocols .
  • Data Analysis : Leverage open-source tools (e.g., R, Python libraries) for statistical modeling to ensure reproducibility and transparency in SAR studies .

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